6-Hydroxy-5-(thiophen-3-YL)nicotinic acid
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Overview
Description
6-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a chemical compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol This compound is characterized by the presence of a hydroxyl group at the 6th position and a thiophene ring at the 5th position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. Additionally, biocatalytic routes using genetically engineered microorganisms have been explored for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-5-(thiophen-3-YL)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiophene ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid: This compound has a methoxycarbonyl group instead of a hydroxyl group, which affects its chemical properties and reactivity.
6-Hydroxy-5-nitronicotinic acid:
Uniqueness: 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-oxo-5-thiophen-3-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-8(6-1-2-15-5-6)3-7(4-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYSIHTHAFXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686911 |
Source
|
Record name | 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-77-0 |
Source
|
Record name | 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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